4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid
Overview
Description
4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of chlorine atoms and a hydroxyl group on the thiophene ring makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by hydroxylation. One common method includes the reaction of 3-hydroxythiophene-2-carboxylic acid with chlorine gas under controlled conditions to introduce chlorine atoms at the 4 and 5 positions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of 4,5-dichloro-3-oxothiophene-2-carboxylic acid.
Reduction: Formation of 3-hydroxythiophene-2-carboxylic acid or 4,5-dichlorothiophene-2-carboxylic acid.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine atoms and a hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxythiophene-2-carboxylic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,5-Dichlorothiophene-2-carboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
4,5-Dichloro-3-methoxythiophene-2-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid is unique due to the combination of chlorine atoms and a hydroxyl group on the thiophene ring. This combination enhances its reactivity and allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4,5-dichloro-3-hydroxythiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O3S/c6-1-2(8)3(5(9)10)11-4(1)7/h8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWAGVBRYOWANR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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